tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride

CAS No.: 914465-97-7

Cat. No.: VC2337100

Molecular Formula: C13H21ClN2O2

Molecular Weight: 272.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914465-97-7 |

|---|---|

| Molecular Formula | C13H21ClN2O2 |

| Molecular Weight | 272.77 g/mol |

| IUPAC Name | tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H |

| Standard InChI Key | TZIKVHPLJHVGCM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN.Cl |

Introduction

Chemical Identity and Structure

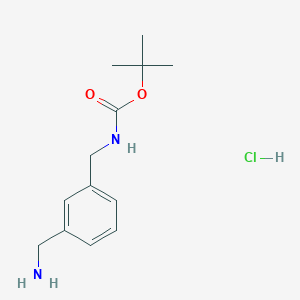

tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride is the hydrochloride salt of tert-Butyl 3-(aminomethyl)benzylcarbamate. It features a benzene ring with two functional groups: an aminomethyl group and a tert-butoxycarbonylamino (Boc-protected amino) group, with the free amine protonated as a hydrochloride salt. This compound serves as a protected bifunctional building block in organic synthesis, particularly in the preparation of more complex molecules.

Basic Chemical Information

| Property | Value |

|---|---|

| Chemical Name | tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride |

| CAS Registry Number | 914465-97-7 |

| Molecular Formula | C₁₃H₂₁ClN₂O₂ |

| Molecular Weight | 272.77 g/mol |

| Parent Compound | tert-Butyl 3-(aminomethyl)benzylcarbamate |

| Parent CAS Number | 108467-99-8 |

The molecular structure contains a 1,3-disubstituted benzene core with an aminomethyl group and a carbamate-protected aminomethyl group attached at positions 1 and 3, respectively. The hydrochloride salt formation occurs at the free primary amine, rendering the compound more stable and often more crystalline than its free base counterpart .

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride are influenced by its salt form, which generally increases water solubility while decreasing solubility in non-polar organic solvents compared to the free base.

Physical Properties

While specific physical property data for the hydrochloride salt is limited in the search results, we can compare with the properties of the parent compound, tert-Butyl 3-(aminomethyl)benzylcarbamate:

| Property | Parent Compound Value | Hydrochloride Salt |

|---|---|---|

| Physical State | Oil (yellow) | Solid (presumed) |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | Enhanced water solubility |

| Molecular Weight | 236.31 g/mol | 272.77 g/mol |

| pKa (predicted) | 12.21±0.46 | Lower due to protonation |

The hydrochloride salt formation typically results in a crystalline solid with improved stability compared to the free base form, which is described as a yellow oil for the parent compound .

| Hazard Category | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |

| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes) |

| Water Hazard Class | WGK Germany: 3 (Severe hazard to waters) |

These hazard classifications indicate that the compound requires careful handling with appropriate personal protective equipment and engineering controls .

Applications in Research and Synthesis

tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride serves as a valuable building block in organic synthesis, particularly in pharmaceutical research and development.

Synthetic Utility

The compound's value stems from its bifunctional nature:

-

The free amine group (as hydrochloride salt) provides a reactive site for various transformations

-

The Boc-protected amine offers orthogonal protection, allowing selective chemical modifications

-

The meta-substitution pattern on the benzene ring provides a specific spatial arrangement of functional groups

These features make it particularly useful in the synthesis of:

-

Pharmaceutical intermediates

-

Peptidomimetics

-

Cross-linking agents

-

Specialized ligands for metal complexation

Comparative Analysis

Understanding how tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride compares with related compounds provides insight into its specific utility and properties.

Comparison with Free Base Form

| Property | Free Base Form | Hydrochloride Salt |

|---|---|---|

| Molecular Weight | 236.31 g/mol | 272.77 g/mol |

| Physical State | Yellow oil | Likely crystalline solid |

| Solubility | Organic solvents (dichloromethane, ethyl acetate, methanol) | Enhanced water solubility |

| Stability | Less stable, requires inert gas storage | More stable under ambient conditions |

| Handling | More difficult due to oily nature | Easier due to solid form |

The hydrochloride salt formation represents a practical improvement for handling, storage, and use in many applications .

Positional Isomers

The meta-substitution pattern (1,3-) differentiates this compound from its para-substituted (1,4-) isomer:

| Aspect | Meta (1,3) Isomer | Para (1,4) Isomer |

|---|---|---|

| Geometry | Bent configuration | Linear configuration |

| Dipole Moment | Higher | Lower |

| Applications | May be preferred when bent geometry is needed | Preferred when linear arrangement is required |

These positional differences can be critical in applications where the spatial arrangement of functional groups affects molecular recognition or reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume